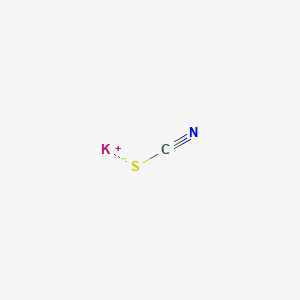
Potassium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
チオシアン酸カリウムは、化学式 CKNS を持つ化学化合物です。無色で潮解性のある結晶性物質であり、水とエタノールに高度に可溶性です。 この化合物はその反応性で知られており、化学合成における試薬や合成繊維の製造における成分など、さまざまな用途で使用されています .
2. 製法
合成経路と反応条件: チオシアン酸カリウムは、シアン化カリウムと硫黄の反応によって合成できます。 この反応は、硫黄とシアン化カリウムを融合させ、続いて熱水アルコールで抽出し、蒸発させて冷却することで行われます .
工業生産方法: 工業的な設定では、チオシアン酸カリウムは水酸化カリウムとチオシアン酸アンモニウムの反応によって製造されます。 この反応は、製品の純度と収率を確保するために制御された条件下で行われます .
準備方法
Synthetic Routes and Reaction Conditions: Potassium thiocyanate can be synthesized by the reaction of potassium cyanide with sulfur. The reaction involves the fusion of sulfur with potassium cyanide, followed by extraction with hot aqueous alcohol, evaporation, and cooling .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of potassium hydroxide with ammonium thiocyanate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
化学反応の分析
反応の種類: チオシアン酸カリウムは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
塩化鉄(III): チオシアン酸カリウムの酸化によってチオシアン酸鉄(III)を形成するために使用されます。
アシルクロリド: 穏やかな条件下でチオシアン酸カリウムと反応してイソチオシアネートを形成する.
主な生成物:
チオシアン酸鉄(III): 塩化鉄(III)との反応によって生成されます。
イソチオシアネート: アシルクロリドとの反応によって生成されます.
4. 科学研究への応用
チオシアン酸カリウムは、科学研究において幅広い用途があります。
科学的研究の応用
Chemical Properties and Characteristics
- Chemical Formula : KSCN
- Appearance : Colorless, hygroscopic solid
- Density : 1.89 g/cm³
- Boiling Point : Decomposes on heating
Potassium thiocyanate is known for its chaotropic properties, which facilitate the solubilization of proteins and other macromolecules in aqueous solutions. Its low toxicity makes it suitable for various laboratory and industrial applications .
Biochemical Applications
This compound is extensively used in biochemical research for:
- Protein Crystallization : It acts as a chaotropic agent that assists in the crystallization of basic proteins, enhancing the clarity and quality of protein structures obtained through X-ray crystallography .
- Antigen Extraction : It has been employed in the extraction of antigens from bacteria such as Pasteurella multocida, aiding in the development of vaccines and diagnostic tests .
Analytical Chemistry
In analytical chemistry, KSCN serves as:
- Reagent for Iron Detection : It is commonly used to test for iron(III) compounds, forming a characteristic red complex with ferric ions, which allows for colorimetric quantification .
- Determination of Halides : Aqueous KSCN reacts with lead(II) nitrate to form lead thiocyanate, facilitating the indirect determination of halide ions like chloride and bromide .
Pharmaceutical Applications
Research indicates that this compound plays a role in pharmacology:
- Thyroid Function Studies : It has been utilized to study thyroid function by affecting iodine uptake in various animal models .
- Anti-inflammatory Research : Studies have shown that thiocyanate can amplify inflammatory responses in experimental models of arthritis, suggesting potential implications for understanding rheumatoid arthritis mechanisms .
Manufacturing and Synthesis
This compound is integral to several industrial processes:
- Textile Industry : Used as an intermediate in dyeing and printing processes due to its ability to form complexes with metal ions .
- Corrosion Inhibitor : It is applied in water treatment as a corrosion inhibitor, particularly in steel joints .
- Synthesis of Pharmaceuticals : KSCN is involved in synthesizing various pharmaceutical compounds and antibiotics, showcasing its utility in drug development .
Agricultural Uses
In agriculture, this compound has been employed as:
- Pesticide Intermediate : It serves as a precursor in the synthesis of certain pesticides, contributing to crop protection strategies .
Case Studies
| Study Focus | Findings |
|---|---|
| Protein Crystallization | KSCN significantly improved the crystallization yield of basic proteins, facilitating structural analysis via X-ray crystallography. |
| Iron Detection | Colorimetric assays using KSCN allowed for precise quantification of iron levels in clinical samples, aiding in nutritional studies. |
| Thyroid Function | Animal studies indicated that KSCN impacts iodine uptake, shedding light on thyroid hormone synthesis pathways. |
作用機序
チオシアン酸カリウムの作用機序には、金属イオンと錯体を形成する能力が関係しています。たとえば、鉄(III)イオンの存在下では、チオシアン酸鉄(III)を形成し、これは比色試薬として使用されます。 この化合物の反応性は、チオシアン酸イオンに起因し、求核置換や酸化など、さまざまな化学反応に関与することができます .
類似化合物:
チオシアン酸ナトリウム: 構造と反応性は似ていますが、溶解度と融点は異なります。
チオシアン酸アンモニウム: 同様の用途で使用されますが、物理的性質が異なります.
ユニークさ: チオシアン酸カリウムは、水とエタノールへの高い溶解度により、幅広い用途に適しています。 金属イオンと安定な錯体を形成する能力も、他のチオシアン酸塩とは異なります .
類似化合物との比較
Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.
Ammonium Thiocyanate: Used in similar applications but has different physical properties.
Uniqueness: Potassium thiocyanate is unique due to its high solubility in water and ethanol, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions also distinguishes it from other thiocyanate salts .
特性
CAS番号 |
333-20-0 |
|---|---|
分子式 |
CHKNS |
分子量 |
98.19 g/mol |
IUPAC名 |
potassium;thiocyanate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H; |
InChIキー |
RIGKFHICSISZKP-UHFFFAOYSA-N |
SMILES |
C(#N)[S-].[K+] |
異性体SMILES |
C(#N)[S-].[K+] |
正規SMILES |
C(#N)S.[K] |
密度 |
1.9 g/cm³ |
melting_point |
173 °C |
Key on ui other cas no. |
333-20-0 |
物理的記述 |
Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
ピクトグラム |
Irritant; Environmental Hazard |
関連するCAS |
60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |
溶解性 |
Solubility in water: very good |
同義語 |
Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















